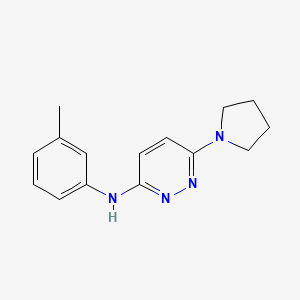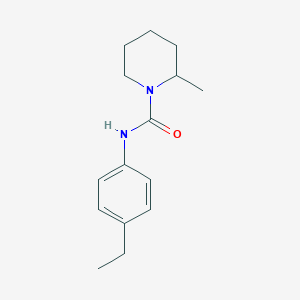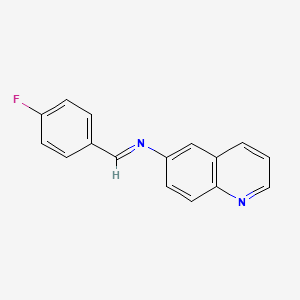![molecular formula C19H28N2O4S B5490340 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane](/img/structure/B5490340.png)
1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane, also known as MPB-PA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane involves the inhibition of specific enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which leads to chromatin condensation and gene repression. This compound inhibits HDACs, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. CAs are enzymes that regulate pH balance in the body. This compound inhibits CAs, leading to the reduction of intracellular pH and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and increasing the expression of pro-apoptotic genes. This compound also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). In neurodegenerative diseases, this compound reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). In cardiovascular diseases, this compound improves cardiac function by reducing myocardial infarct size and increasing the expression of anti-apoptotic genes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane in lab experiments is its specificity towards HDACs and CAs, which allows for targeted inhibition of these enzymes. Another advantage is its ability to induce apoptosis and inhibit angiogenesis in cancer cells. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
Orientations Futures
There are several future directions for the research of 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane. One direction is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another direction is the investigation of this compound's potential therapeutic applications in other diseases such as autoimmune diseases and infectious diseases. Additionally, the development of analogs of this compound with improved solubility and reduced toxicity could lead to the development of more effective therapies. Finally, the investigation of the combination of this compound with other drugs or therapies could lead to synergistic effects and improved therapeutic outcomes.
Conclusion
In conclusion, this compound is a chemical compound with potential therapeutic applications in cancer research, neurodegenerative diseases, and cardiovascular diseases. Its mechanism of action involves the inhibition of HDACs and CAs, leading to various biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of more effective therapies.
Méthodes De Synthèse
The synthesis of 1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane involves the reaction of 2-methoxy-5-(1-piperidinylsulfonyl)benzoic acid with azepane in the presence of a coupling agent. This reaction leads to the formation of this compound, which is then purified using column chromatography.
Applications De Recherche Scientifique
1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane has been studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and cardiovascular diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, this compound has been found to improve cardiac function and reduce myocardial infarct size.
Propriétés
IUPAC Name |
azepan-1-yl-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-25-18-10-9-16(26(23,24)21-13-7-4-8-14-21)15-17(18)19(22)20-11-5-2-3-6-12-20/h9-10,15H,2-8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIVFMCXUQEYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-methylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5490265.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-(3-methyl-2-furoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5490273.png)

![N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea](/img/structure/B5490288.png)
![ethyl 2'-amino-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B5490296.png)
![7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5490304.png)
![N-{[(2R)-1-ethylpyrrolidin-2-yl]methyl}-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5490310.png)
![2-cyano-3-[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]acrylamide](/img/structure/B5490311.png)

![2-(3,4-dichlorophenyl)-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5490318.png)
![6-methyl-3-(4-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5490332.png)

![2-(2,3-dimethylphenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5490346.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5490355.png)
